molecular formula C14H10FN5O2 B2906377 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-37-0

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2906377
CAS RN: 1396879-37-0
M. Wt: 299.265
InChI Key: WJGFRLGJMWBWFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FTC involves several steps, as outlined in the literature . Initially, gallacetophenone dimethyl ether (1-(2-hydroxy-3,4-dimethoxyphenyl) ethanone) reacts with 4-fluorobenzoyl chloride. The purification process typically employs column chromatography with a solvent mixture of hexane and chloroform. The overall synthetic pathway yields FTC, which serves as a starting point for further investigations.

Safety and Hazards

Scientific Research Applications

Pharmacology: Anti-Trypanosomal Agents

The related structural analogs of this compound have shown promise as anti-trypanosomal agents, suggesting potential applications in treating diseases like Chagas disease . Further research could explore this compound’s efficacy and safety as a therapeutic agent.

Future Directions

: Ravishankara, D., Watson, K. A., Greco, F., & Osborn, H. M. I. (2016). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 6(111), 110411–110421. PDF

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2/c15-9-5-7-10(8-6-9)20-18-13(17-19-20)14(22)16-11-3-1-2-4-12(11)21/h1-8,21H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFRLGJMWBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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